molecular formula C9H16O3 B6153323 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1934862-21-1

4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6153323
CAS No.: 1934862-21-1
M. Wt: 172.2
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Description

4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid, a mixture of diastereomers, is a complex organic compound characterized by its cyclohexane ring structure with a hydroxyethyl group and a carboxylic acid functional group. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers, leading to different spatial arrangements of its atoms.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Cyclohexane: The initial step involves the hydroxylation of cyclohexane to introduce the hydroxyethyl group. This can be achieved using various hydroxylation agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

  • Carboxylation: The next step involves the introduction of the carboxylic acid group at the 1-position of the cyclohexane ring. This can be done through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the hydroxyethyl group to a carboxylic acid group or further oxidizing the carboxylic acid group to a dicarboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde.

  • Substitution: Substitution reactions can occur at the hydroxyethyl group, replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and H2O2.

  • Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Cyclohexane-1,2-dicarboxylic acid.

  • Reduction: Cyclohexane-1-carboxylic acid alcohol.

  • Substitution: Halogenated derivatives of the hydroxyethyl group.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

  • Cyclohexane-1-carboxylic acid: Lacks the hydroxyethyl group.

  • 4-(2-hydroxyethyl)benzoic acid: Similar structure but with a benzene ring instead of cyclohexane.

  • Cyclohexane-1,2-dicarboxylic acid: Contains two carboxylic acid groups.

Uniqueness: 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, hydroxyethyl group, and carboxylic acid group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1934862-21-1

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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